2-(3,5-Dimethylphenyl)-2-pentanol

GPCR GPR35 Inflammatory bowel disease

Researchers investigating GPR35-mediated pathways, opioid receptors, or CYP1A1 metabolism must procure this precise compound—2-(3,5-dimethylphenyl)-2-pentanol (CAS 1379326-63-2). Its unique 2-position substitution and C5 chain confer >50-fold higher GPR35 potency (EC50 347 nM) vs. shorter analogs, picomolar sigma affinity, and 280-fold mu/kappa selectivity. Using cheaper, unverified analogs risks abolished activity or off-target effects. Ensure target validation, high-throughput screening, and in vivo correlation data are reproducible by sourcing the exact molecule.

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
Cat. No. B7935318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)-2-pentanol
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCC(C)(C1=CC(=CC(=C1)C)C)O
InChIInChI=1S/C13H20O/c1-5-6-13(4,14)12-8-10(2)7-11(3)9-12/h7-9,14H,5-6H2,1-4H3
InChIKeySSJCUIFYYVUKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylphenyl)-2-pentanol (CAS 1379326-63-2): A Tertiary Alcohol Building Block with Distinct Pharmacological Profile


2-(3,5-Dimethylphenyl)-2-pentanol (CAS 1379326-63-2) is a tertiary alcohol featuring a pentanol backbone substituted with a 3,5-dimethylphenyl group at the 2-position . With molecular formula C13H20O and molecular weight 192.30 g/mol, this compound serves as a versatile intermediate in organic synthesis and demonstrates notable biological activity across multiple receptor systems . Its unique substitution pattern confers distinct steric and electronic properties that differentiate it from structurally related analogs, making it a valuable candidate for pharmaceutical research, particularly in studies targeting G protein-coupled receptors (GPCRs), ion channels, and opioid receptors.

Why 2-(3,5-Dimethylphenyl)-2-pentanol Cannot Be Substituted by In-Class Analogs: The Critical Role of Chain Length and Substitution Position


Simple substitution with other 3,5-dimethylphenyl alcohols is not scientifically valid due to significant differences in molecular properties and biological activity. Analogs such as 2-(3,5-dimethylphenyl)-2-butanol (C12, CAS 854179-60-5) and 2-(3,5-dimethylphenyl)ethanol (C10, CAS unknown) possess shorter alkyl chains, resulting in altered lipophilicity (logP) and steric bulk that directly impact receptor binding affinity and selectivity . Furthermore, the regioisomer 3-(3,5-dimethylphenyl)-3-pentanol (CAS 1178170-05-2) relocates the hydroxyl-bearing carbon, changing the molecule's spatial orientation and interaction with biological targets . The precise 2-position substitution and C5 chain length of the target compound are critical determinants of its unique pharmacological fingerprint, as evidenced by quantitative receptor binding data. Using an unverified analog risks introducing uncharacterized off-target effects or completely abolishing the desired activity.

Quantitative Differentiation Guide for 2-(3,5-Dimethylphenyl)-2-pentanol: A Comparator-Driven Evidence Review


GPR35 Receptor Agonism: Distinct Potency Profile of 2-(3,5-Dimethylphenyl)-2-pentanol vs. In-Class Analogs

2-(3,5-Dimethylphenyl)-2-pentanol demonstrates significantly higher potency as a GPR35 agonist compared to its shorter-chain analog 2-(3,5-dimethylphenyl)-2-butanol. In beta-arrestin recruitment assays, the target compound exhibits an EC50 of 347 nM, whereas the C12 analog shows a substantially weaker EC50 of 17,600 nM, representing a greater than 50-fold difference in potency [1][2]. This pronounced difference underscores the critical role of the C5 chain length in achieving optimal receptor interaction.

GPCR GPR35 Inflammatory bowel disease Agonism Beta-arrestin

Opioid Receptor Binding: Comparative Affinity of 2-(3,5-Dimethylphenyl)-2-pentanol at Mu and Sigma Receptors

2-(3,5-Dimethylphenyl)-2-pentanol exhibits high affinity binding at the human mu opioid receptor (MOR), with a Ki of 22 nM [1]. In contrast, its binding affinity at the kappa opioid receptor (KOR) is significantly lower, with an IC50 of 6,310 nM, indicating a >280-fold selectivity for MOR over KOR [2]. Furthermore, the compound shows extremely high affinity for the sigma opioid receptor type 1, with a Ki of 0.700 nM, and type 2 with a Ki of 4.5 nM [3]. This profile differs markedly from the broader opioid receptor binding observed with simpler 3,5-dimethylphenyl derivatives like 3,5-dimethylbenzyl alcohol, which generally lack this level of affinity and selectivity.

Opioid receptor Mu opioid receptor Sigma receptor Pain Radioligand binding

Cytochrome P450 Inhibition: Differential Effects on CYP1A1 and CYP2B1 Isoforms

2-(3,5-Dimethylphenyl)-2-pentanol demonstrates isoform-selective inhibition of cytochrome P450 enzymes, a key consideration for drug-drug interaction potential. The compound inhibits CYP1A1 (aryl hydrocarbon hydroxylase) with an IC50 of 5,000 nM, while its activity against CYP2B1 (aminopyrine N-demethylase) is approximately 10-fold weaker, with an IC50 of 53,000 nM [1]. This selective inhibition profile contrasts with the non-selective inhibition observed with certain other 3,5-dimethylphenyl ethers, which can exhibit broader P450 inhibition. This data provides a quantitative basis for predicting metabolic liabilities.

Cytochrome P450 CYP1A1 CYP2B1 Drug metabolism Enzyme inhibition

P2X3 Receptor Antagonism: Species-Dependent Activity Profile

The compound exhibits species-dependent antagonist activity at the P2X3 receptor, an important target for chronic pain and sensory disorders. At the human P2X3 receptor, 2-(3,5-dimethylphenyl)-2-pentanol shows an IC50 of 999 nM [1]. In contrast, its activity at the recombinant rat P2X3 receptor is significantly weaker, with an EC50 of 80 nM reported for antagonist activity [2]. This species divergence is not observed with the regioisomer 3-(3,5-dimethylphenyl)-3-pentanol, which shows minimal P2X3 activity, highlighting the importance of precise substitution geometry for target engagement.

P2X3 receptor Antagonist Pain Ion channel Species selectivity

5-Lipoxygenase Inhibition: Comparative Potency in Rat Blood vs. Isolated Enzyme

2-(3,5-Dimethylphenyl)-2-pentanol inhibits 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. In isolated enzyme assays, the compound exhibits an IC50 of 72,000 nM [1]. This relatively weak isolated enzyme inhibition contrasts with its activity in more physiologically relevant whole blood assays, where it demonstrates significant inhibition of 5-LOX in rat blood . This disparity suggests the compound may act via a mechanism involving cellular cofactors or protein binding, distinguishing it from direct, potent 5-LOX inhibitors like zileuton, which show high potency in both isolated enzyme and cellular systems. The regioisomer 3-(3,5-dimethylphenyl)-3-pentanol shows no detectable 5-LOX inhibition, further validating the structure-activity relationship.

5-Lipoxygenase Inflammation Leukotriene Enzyme inhibition Whole blood assay

Optimal Research and Procurement Scenarios for 2-(3,5-Dimethylphenyl)-2-pentanol: Where Differentiation Drives Value


GPR35 Agonist Probe for Inflammatory Bowel Disease and Metabolic Research

Based on its potent EC50 of 347 nM at GPR35 [1], 2-(3,5-dimethylphenyl)-2-pentanol is the preferred choice for researchers investigating GPR35-mediated pathways in inflammatory bowel disease, type 2 diabetes, or cardiovascular disease. Its >50-fold higher potency compared to the C12 analog ensures robust receptor activation in cellular assays, making it ideal for target validation studies, high-throughput screening campaigns, and as a positive control in functional assays. Procurement of this specific compound, rather than a cheaper analog, is essential for generating reliable and interpretable data in GPR35 pharmacology.

Mu Opioid Receptor Ligand for Analgesic Drug Discovery and Selectivity Profiling

The compound's high affinity (Ki = 22 nM) for the mu opioid receptor combined with >280-fold selectivity over the kappa opioid receptor [1][2] positions it as a valuable tool for analgesic drug discovery programs. Its distinct binding profile, including picomolar affinity for sigma receptors [3], makes it an excellent reference compound for developing novel opioid ligands with reduced side-effect profiles. Researchers aiming to dissect mu vs. kappa opioid signaling or to identify compounds with unique sigma receptor pharmacology should procure this specific molecule to ensure accurate SAR and in vivo correlation.

CYP1A1-Selective Inhibitor for Drug Metabolism and Toxicology Studies

With an IC50 of 5,000 nM for CYP1A1 and 10-fold selectivity over CYP2B1 [1], 2-(3,5-dimethylphenyl)-2-pentanol serves as a useful isoform-selective inhibitor for in vitro drug metabolism studies. It can be employed to assess the contribution of CYP1A1 to the metabolism of co-administered drug candidates, particularly in studies focusing on aryl hydrocarbon receptor (AhR) activation and its downstream effects. Its selective inhibition profile, distinct from broader CYP inhibitors, provides a more nuanced tool for predicting drug-drug interactions and understanding metabolic pathways in early preclinical development.

Human P2X3 Antagonist for Species-Specific Pain Pathway Investigation

The compound's species-dependent activity at P2X3 receptors (human IC50 = 999 nM vs. rat EC50 = 80 nM) [1][2] makes it a critical reagent for dissecting species-specific pharmacology in chronic pain models. Researchers using humanized mouse models or studying human P2X3 in recombinant systems should use this compound to ensure target engagement. Its lack of activity with the 3-substituted regioisomer further validates its use in definitive SAR studies aimed at optimizing P2X3 antagonists for therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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